Piperidine-3,3-diyldimethanol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[3-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)2-1-3-8-4-7/h8-10H,1-6H2 |
InChI Key |
HTTBCEVOEMVRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-3,3-diyldimethanol can be synthesized through several methods. One common approach involves the reduction of piperidine-3,3-dicarboxylic acid or its derivatives. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic hydrogenation of piperidine derivatives. This method is preferred due to its scalability and efficiency. The reaction typically occurs in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form piperidine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Piperidine-3,3-dicarboxylic acid or piperidine-3,3-dialdehyde.
Reduction: Various piperidine derivatives depending on the reducing agent used.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
Piperidine-3,3-diyldimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of piperidine-3,3-diyldimethanol largely depends on its functional groups and the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s behavior and efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Piperidine-3,3-diyldimethanol with key analogs based on molecular features:
Key Observations :
- Hydrophilicity: this compound’s dual -CH2OH groups enhance water solubility compared to non-hydroxylated analogs like 3,3-dimethylpiperidine .
- Pharmacological Relevance: Pyridine-substituted derivatives (e.g., [3-(Pyridin-2-yl)piperidin-3-yl]methanol) exhibit aromatic interactions useful in drug design, while diol derivatives (e.g., piperidine-3,4-diol) show kinase inhibitory activity .
- Synthetic Flexibility: The -CH2OH groups in this compound may serve as handles for further functionalization, similar to intermediates described in and .
Q & A
Q. What are the common synthetic routes for Piperidine-3,3-diyldimethanol, and how are reaction conditions optimized?
this compound is typically synthesized via reduction of ketone or aldehyde precursors on the piperidine scaffold. Common methods include:
- Sodium borohydride (NaBH₄) reduction : Efficient for converting 3,3-diketopiperidine derivatives to diols under mild conditions (e.g., ethanol, 0–25°C).
- Chemoenzymatic synthesis : Enantioselective reduction using ketoreductases or dehydrogenases for stereochemical control .
Optimization considerations : - Temperature: Lower temperatures favor selectivity for diol formation over side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., THF) enhance reducing agent activity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structure and stereochemistry (e.g., coupling constants for diastereomers) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).
Advanced Research Questions
Q. How does stereochemistry influence this compound’s biological activity?
The spatial arrangement of hydroxyl groups dictates interactions with biomolecules:
- Case Study : Piperidine-3,4-diol derivatives exhibit varying inhibitory potency against anaplastic lymphoma kinase (ALK). The (3R,4S) configuration showed 10-fold higher activity than (3S,4R) due to optimized hydrogen bonding with the kinase active site .
- 3D shape analysis : Molecular docking and quantum mechanical calculations reveal that axial vs. equatorial hydroxyl orientations affect binding entropy and solvation .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Contradictions may arise from heterogeneity in experimental models or assay conditions. Methodological strategies include:
- Meta-analysis : Quantify heterogeneity using Higgins’ statistic. indicates significant variability, necessitating subgroup analysis (e.g., cell type, dosage) .
- Sensitivity testing : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables.
- Kinetic profiling : Compare IC₅₀ values across enzyme isoforms (e.g., ALK vs. ROS1 kinases) to clarify selectivity .
Q. What strategies improve enantiomeric purity during this compound synthesis?
- Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to steer stereoselective reduction.
- Diastereomeric salt resolution : React racemic mixtures with chiral acids (e.g., tartaric acid) to crystallize separable salts .
- Catalytic asymmetric synthesis : Use Ru-BINAP catalysts for transfer hydrogenation, achieving >95% enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
